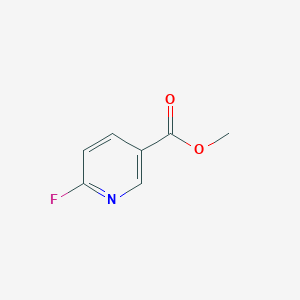

Methyl 6-fluoropyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYBWNNPVXFCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548564 | |

| Record name | Methyl 6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427-06-1 | |

| Record name | Methyl 6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-fluoropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparation of Methyl 6 Fluoropyridine 3 Carboxylate

Historical and Current Synthetic Routes to Fluorinated Pyridine (B92270) Esters

The preparation of fluorinated pyridine esters has evolved, utilizing a range of synthetic transformations. These routes can be broadly categorized by the final key bond-forming steps: the creation of the ester linkage or the installation of the fluorine atom.

A direct and common method for the synthesis of Methyl 6-fluoropyridine-3-carboxylate is the esterification of its corresponding carboxylic acid, 6-Fluoropyridine-3-carboxylic acid. The Fischer-Speier esterification is a classical and widely used method for this transformation. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org

The mechanism of Fischer esterification proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com

Nucleophilic attack by the methanol on the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

A proton transfer from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, regenerating the carbonyl group. masterorganicchemistry.com

Deprotonation of the resulting ester to yield the final product and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the product side, the reaction is typically conducted using a large excess of the alcohol (methanol), or by removing water as it is formed. libretexts.orgorganic-chemistry.org While this method is robust, heterogeneous catalysts have also been explored to simplify product purification and catalyst recycling. researchgate.net

Table 1: Common Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Key Features |

|---|

Introducing a fluorine atom onto a pyridine ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. researchgate.net The methods employed must control the regioselectivity of the fluorination.

The Balz-Schiemann reaction is a traditional method for introducing a fluorine atom into an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. wikipedia.orgorganic-chemistry.org This reaction begins with the diazotization of a primary aromatic amine, such as 6-aminopyridine-3-carboxylate, using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) in the presence of fluoroboric acid (HBF₄). byjus.com The resulting diazonium tetrafluoroborate intermediate is often stable enough to be isolated. scientificupdate.com

The classical reaction involves heating the dry diazonium salt, which decomposes to yield the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. wikipedia.orgbyjus.com

Reaction Scheme: Balz-Schiemann Reaction Ar-NH₂ → [Ar-N₂]⁺BF₄⁻ → Ar-F + N₂ + BF₃

Modifications to the traditional Balz-Schiemann reaction aim to improve yields and safety, especially on a larger scale where the thermal decomposition of diazonium salts can be hazardous. byjus.comscientificupdate.com Innovations include the use of other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which can sometimes provide better yields. wikipedia.orgbyjus.com Additionally, conducting the diazotization in liquid hydrogen fluoride or using nitrosonium salts like [NO]SbF₆ can circumvent the need to isolate the potentially unstable diazonium intermediate. wikipedia.org Recent advancements have also explored photochemical decomposition or conducting the reaction in ionic liquids. organic-chemistry.orgnih.gov

Nucleophilic aromatic substitution (SₙAr) is a powerful strategy for the synthesis of fluorinated pyridines. researchgate.netepa.gov This pathway is particularly effective when a strong electron-withdrawing group, such as a nitro group (-NO₂), is positioned ortho or para to a suitable leaving group. epa.gov The pyridine ring's nitrogen atom itself acts as an activating group, further facilitating SₙAr reactions. scispace.com

In this context, the nitro group can serve as an excellent leaving group in SₙAr reactions, a characteristic that is not typically observed in aliphatic systems. scispace.commdpi.com The synthesis of a fluorinated pyridine ester can be achieved by reacting a nitropyridine ester precursor with a fluoride ion source. Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium (B224687) fluoride (TBAF). mdpi.comnih.gov The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures.

For instance, the synthesis of methyl 3-fluoropyridine-4-carboxylate has been successfully demonstrated by treating methyl 3-nitropyridine-4-carboxylate with CsF in refluxing DMSO, affording the product in a 38% yield. scispace.commdpi.comnih.gov This confirms the viability of the nitropyridine pathway for introducing fluorine into the pyridine ring. mdpi.com

Table 2: Comparison of Fluorination Methodologies

| Method | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Balz-Schiemann Reaction | Aminopyridine derivative | 1. NaNO₂, HBF₄ 2. Heat | Involves potentially hazardous diazonium salt intermediates; modifications exist to improve safety and yield. wikipedia.orgscientificupdate.com |

| Nucleophilic Aromatic Substitution (SₙAr) | Nitropyridine or Halopyridine derivative | KF, CsF, or other fluoride source in polar aprotic solvent | Effective with activating groups (like -NO₂ or the ring nitrogen); nitro group can be a good leaving group. scispace.commdpi.comnih.gov |

Fluorination Methodologies for Pyridine Derivatives

Regioselective Synthesis of this compound

Achieving the specific substitution pattern of this compound requires careful regiocontrol. One of the most effective strategies is a halogen exchange (Halex) reaction, a type of SₙAr reaction. This process typically starts with the readily available Methyl 6-chloropyridine-3-carboxylate. chemimpex.comsigmaaldrich.com

In this synthesis, the chlorine atom at the 6-position of the pyridine ring is displaced by a fluoride ion. The reaction is driven by the greater strength of the C-F bond compared to the C-Cl bond and the precipitation of the resulting metal chloride (e.g., KCl) in aprotic solvents.

Reaction Scheme: Halex Reaction Methyl 6-chloropyridine-3-carboxylate + KF → this compound + KCl

The reaction is typically performed using spray-dried potassium fluoride in a high-boiling polar aprotic solvent such as DMSO, DMF, or sulfolane (B150427) at temperatures ranging from 150 to 250 °C. The presence of a phase-transfer catalyst can sometimes facilitate the reaction. This method is often preferred in industrial settings due to the availability and lower cost of the chlorinated starting materials.

Preparation of Key Intermediates for this compound Synthesis

The successful synthesis of the target compound relies on the efficient preparation of key precursors.

Methyl 6-chloropyridine-3-carboxylate : This crucial intermediate is also known as methyl 6-chloronicotinate. chemimpex.comsigmaaldrich.com It serves as the primary substrate for the Halex reaction to introduce fluorine. It can be prepared through various methods, including the esterification of 6-chloronicotinic acid.

6-Fluoropyridine-3-carboxylic Acid : This intermediate is required for syntheses that conclude with an esterification step. One route to this acid starts from 2,5-dibromopyridine. google.com The process involves a selective Grignard exchange, reaction with a chloroformate or di-tert-butyl dicarbonate (B1257347) to form a 6-bromonicotinate ester, followed by a fluorination reaction using a fluoride source like anhydrous tetramethylammonium (B1211777) fluoride, and subsequent hydrolysis to yield the desired acid. google.com

6-Aminopyridine-3-carboxylic Acid : This compound is the necessary starting material for a synthetic route involving the Balz-Schiemann reaction. It can be synthesized via electrochemical reduction of 2-amino-5-chloropyridine (B124133) or 2-amino-5-bromopyridine (B118841) in the presence of carbon dioxide. sigmaaldrich.com

2-Chloro-5-nitropyridine : This intermediate is valuable for syntheses that might involve SₙAr displacement of the chloro group followed by reduction of the nitro group and subsequent transformations. dissertationtopic.netguidechem.com A common synthesis starts from 2-aminopyridine, which undergoes nitration to give 2-amino-5-nitropyridine. guidechem.com This is followed by hydrolysis to 2-hydroxy-5-nitropyridine (B147068) and subsequent chlorination with agents like phosphorus pentachloride/phosphorus oxychloride to yield 2-chloro-5-nitropyridine. dissertationtopic.netchemicalbook.com

Table 3: Key Synthetic Intermediates

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Role |

|---|---|---|---|

| Methyl 6-chloropyridine-3-carboxylate | 73781-91-6 | C₇H₆ClNO₂ | Substrate for Halex reaction. sigmaaldrich.com |

| 6-Fluoropyridine-3-carboxylic acid | 403-45-2 | C₆H₄FNO₂ | Precursor for Fischer esterification. nih.gov |

| 6-Aminopyridine-3-carboxylic acid | 3167-49-5 | C₆H₆N₂O₂ | Substrate for Balz-Schiemann reaction. sigmaaldrich.com |

Analogous Synthetic Routes for Related Fluoropyridine Carboxylates

The synthesis of fluoropyridine carboxylates is not limited to a single isomer and various methodologies have been developed for the preparation of its analogs. These routes often employ common principles of organic synthesis but are adapted for the specific substitution patterns of the target molecules.

One common strategy is nucleophilic aromatic substitution (SNAr), where a suitable leaving group on the pyridine ring is displaced by a fluoride ion. An example is the synthesis of methyl 3-fluoropyridine-4-carboxylate, which is achieved by the reaction of methyl 3-nitropyridine-4-carboxylate with a fluoride source. researchgate.netnih.govresearchgate.net In a typical procedure, the nitro-substituted precursor is heated with cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). researchgate.netnih.gov This method takes advantage of the excellent leaving group ability of the nitro group, especially when activated by an adjacent electron-withdrawing carboxylate group. researchgate.netresearchgate.net The reaction proceeds to completion, and after aqueous workup and purification by chromatography, the desired fluorinated product is obtained in moderate yields. researchgate.netnih.gov

Another important precursor, 6-fluoronicotinic acid, can be synthesized through the oxidation of a methyl group. Starting from 2-fluoro-5-methylpyridine, oxidation using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) in the presence of a base such as potassium hydroxide (B78521) (KOH) yields 6-fluoronicotinic acid. researchgate.netmdpi.com This acid can then be esterified to produce the corresponding methyl ester.

A more complex, multi-step approach has been developed for 6-fluoronicotinic acid starting from 2,5-dibromopyridine. researchgate.net This route involves a selective Grignard exchange reaction, followed by a reaction with a chloroformate to introduce the carboxylate functionality. The resulting 6-bromonicotinate is then subjected to a fluorination reaction using a reagent like anhydrous tetramethylammonium fluoride to yield the final product after hydrolysis. researchgate.net

For radiofluorination, which is crucial for the synthesis of tracers for Positron Emission Tomography (PET), specialized methods are employed. For instance, 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester has been synthesized from a trimethylammonium precursor. nih.gov The reaction with [(18)F]fluoride is carried out at a moderate temperature, yielding the desired product which can be rapidly purified for subsequent use in labeling biomolecules. nih.gov

The table below summarizes some of the key synthetic routes for analogous fluoropyridine carboxylates.

| Target Compound | Starting Material | Key Reagents | Reaction Type | Reported Yield |

|---|---|---|---|---|

| Methyl 3-fluoropyridine-4-carboxylate | Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Nucleophilic Aromatic Substitution (SNAr) | 38% researchgate.netnih.gov |

| 6-Fluoronicotinic acid | 2-Fluoro-5-methylpyridine | KMnO4, KOH | Oxidation | Not specified |

| 6-Fluoronicotinic acid | 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride, Chloroformate 2. Tetramethylammonium fluoride | Grignard/Fluorination | Not specified |

| 6-[(18)F]Fluoronicotinic acid TFP ester | Trimethylammonium precursor | [(18)F]Fluoride | Radiofluorination | 60-70% nih.gov |

Optimization of Synthetic Efficiency and Yield for Academic Research

In an academic research setting, the optimization of synthetic routes to compounds like this compound is crucial for ensuring a reliable and cost-effective supply for further studies. Optimization efforts typically focus on improving reaction yields, reducing reaction times, simplifying purification processes, and using more economical and safer reagents.

A key area for optimization in the synthesis of fluoropyridines is the nucleophilic aromatic substitution (SNAr) reaction. The efficiency of this reaction is highly dependent on the choice of the fluoride source. While cesium fluoride (CsF) is effective, it can be expensive. A more cost-effective alternative is the combination of potassium fluoride (KF) with a phase-transfer catalyst like tetrabutylammonium chloride. nih.gov This combination can enhance the solubility and nucleophilicity of the fluoride ion. Furthermore, the development of methods to generate anhydrous tetraalkylammonium fluoride in situ allows for reactions to be conducted at room temperature, which is a significant improvement over traditional high-temperature methods that can lead to decomposition of starting materials and products. nih.gov

The choice of solvent is another critical parameter. Polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF) are commonly used as they effectively solvate the metal fluoride salt and facilitate the SNAr reaction. researchgate.netnih.govnih.gov However, for certain steps like methylation, less polar solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) have been shown to improve selectivity and yield, although this may require the use of a more reactive methylating agent or higher temperatures. acsgcipr.org

For syntheses that are not amenable to traditional SNAr due to the lack of a suitable leaving group or poor reactivity, alternative strategies such as direct C-H fluorination can be considered. nih.gov While this approach can simplify the synthetic route by avoiding the pre-installation of a leaving group, its regioselectivity can be a challenge. For instance, pyridines with a 3-carboxylate group may yield a mixture of isomers upon C-H fluorination, complicating purification and reducing the yield of the desired product. nih.govcetjournal.it

The transition from batch to continuous production using microchannel reactors represents a significant advancement in synthetic optimization. This technology allows for precise control over reaction parameters such as temperature and reaction time, which is particularly beneficial for highly exothermic reactions. The improved heat and mass transfer in microreactors can lead to higher yields and purity, as well as enhanced safety. While not yet widely adopted in academic labs for this specific synthesis, the principles of flow chemistry offer a promising avenue for future optimization. cetjournal.it

The following table outlines key parameters and their impact on the optimization of fluoropyridine carboxylate synthesis.

| Parameter | Conventional Approach | Optimized Approach | Impact on Efficiency and Yield |

|---|---|---|---|

| Fluoride Source | CsF or KF | KF with phase-transfer catalyst; in situ generation of anhydrous R4NF | Increased reactivity, potential for lower temperatures, cost-effective. nih.gov |

| Solvent | High-boiling polar aprotic (e.g., DMSO, DMF) | Optimized solvent for specific steps (e.g., THF for methylation); use of pressurized systems with lower-boiling solvents. acsgcipr.orgcetjournal.it | Improved selectivity, potentially milder conditions, enhanced safety with flow systems. acsgcipr.orgcetjournal.it |

| Temperature | High temperatures (e.g., >130 °C) | Room temperature reactions with highly active fluoride sources. nih.gov | Reduced energy consumption, minimized side reactions and decomposition. nih.gov |

| Reaction Technology | Batch processing | Continuous flow synthesis (microreactors) | Improved safety, better control over reaction conditions, potentially higher yields and purity. |

Chemical Reactivity and Transformation Pathways of Methyl 6 Fluoropyridine 3 Carboxylate

General Reactivity Profile

Methyl 6-fluoropyridine-3-carboxylate is a heterocyclic compound characterized by a pyridine (B92270) ring substituted with both an electron-withdrawing methyl carboxylate group and a highly electronegative fluorine atom. This specific arrangement of functional groups dictates its chemical behavior, creating a molecule with distinct and synthetically useful reactivity.

The pyridine ring, being an electron-deficient aromatic system, is inherently poor in reactivity towards electrophiles. This effect is further intensified by the presence of the methoxycarbonyl group at the 3-position and the fluorine atom at the 6-position. Consequently, the molecule's reactivity is dominated by two primary centers: the electrophilic carbon atom at the 6-position (C-6) attached to the fluorine, and the carbonyl carbon of the ester moiety.

The most prominent feature of its reactivity is the susceptibility of the C-6 fluorine atom to be displaced by various nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is significantly accelerated by the high electronegativity of fluorine, which enhances the electrophilicity of the attached carbon, and the ability of the pyridine nitrogen to stabilize the negative charge in the reaction intermediate acs.org. Reactions of fluoropyridines are generally much faster than those of their chloro- or bromo-analogues acs.orgnih.gov. The ester group at the C-3 position also contributes to the activation of the ring for nucleophilic attack. This makes the SNAr pathway a reliable and efficient method for introducing a wide range of functional groups at the 6-position.

The second major reaction pathway involves the ester moiety. The methyl carboxylate group can undergo typical ester transformations, most notably hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 6-Fluoropyridine-3-carboxylic acid. This transformation is often a key step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation or use as a chelating agent ossila.com.

Reactivity of the Pyridine Core

The primary mode of reactivity for the pyridine core of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom at the C-6 position serves as an excellent leaving group in this context. The reaction is facilitated because the pyridine nitrogen and the ester group are in positions that can effectively stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.

The SNAr mechanism involves two main steps:

Addition of the nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, resulting in the substituted product.

This reaction pathway is highly efficient and tolerates a wide variety of nucleophiles, making this compound a versatile building block in organic synthesis, particularly in medicinal chemistry for the construction of active pharmaceutical ingredients ossila.com. A range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed to displace the fluorine atom, leading to a diverse array of substituted pyridine derivatives. For example, reactions with amines yield 6-aminopyridine derivatives, while reactions with alkoxides or thiols produce 6-alkoxy or 6-alkylthio pyridines, respectively.

The table below summarizes representative SNAr reactions performed on this compound and similar fluoropyridine systems.

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Amine (R-NH₂) | Methyl 6-aminopyridine-3-carboxylate derivative | Typically requires a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures. | Generally good to excellent | nih.govossila.com |

| Alkoxide (R-O⁻) | Methyl 6-alkoxypyridine-3-carboxylate derivative | Reaction with sodium or potassium alkoxides in the corresponding alcohol or a polar aprotic solvent. | High | acs.org |

| Thiolate (R-S⁻) | Methyl 6-(alkylthio)pyridine-3-carboxylate derivative | Reaction with a thiol in the presence of a base (e.g., NaH, K₂CO₃) in a solvent like THF or DMF. | Good to high | researchgate.net |

Electrophilic Aromatic Substitution (SEAr) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally difficult to perform on the pyridine ring of this compound wikipedia.org. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. This deactivation is significantly compounded by the presence of two strong electron-withdrawing groups: the fluorine atom at C-6 and the methyl carboxylate group at C-3.

Furthermore, under the strongly acidic conditions often required for SEAr reactions, the basic nitrogen atom of the pyridine ring is protonated. This forms a pyridinium cation, which is even more severely deactivated towards electrophilic attack than the neutral pyridine. Consequently, forcing conditions are typically required for such reactions, which can lead to low yields and lack of selectivity. Alternative strategies, such as performing the reaction on an activated pyridine N-oxide derivative followed by deoxygenation, are sometimes employed for electron-deficient pyridines, but this adds steps to the synthetic sequence wikipedia.org.

Direct functionalization of the other ring positions (C-2, C-4, and C-5) of this compound is challenging due to the electronic nature of the ring and the directing effects of the existing substituents. The C-5 position is adjacent to the ester and the fluorine-bearing carbon, while the C-2 and C-4 positions are also part of the electron-poor system.

Strategies for functionalizing such pyridine rings often rely on methods other than classical electrophilic substitution.

Halogenation: Introduction of a bromine or iodine atom at one of the vacant positions could be achieved under specific conditions, which would then allow for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira). However, controlling the regioselectivity of such a halogenation can be problematic.

Radical Substitution: Minisci-type reactions, which involve the addition of carbon-centered radicals to protonated heteroaromatics, can be used to functionalize pyridines nih.gov. However, these reactions often yield mixtures of isomers, and the regioselectivity depends heavily on the steric and electronic properties of both the pyridine and the radical, making it a less predictable approach for this specific substrate nih.gov.

Reactivity of the Ester Moiety

The methyl ester group of this compound is readily susceptible to hydrolysis, a standard transformation for esters. This reaction cleaves the ester bond to produce the corresponding carboxylic acid, 6-Fluoropyridine-3-carboxylic acid, and methanol (B129727) as a byproduct. The hydrolysis can be carried out under either acidic or basic conditions.

Base-Mediated Hydrolysis (Saponification): This is the most common method. It involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), often in a co-solvent like methanol, ethanol, or tetrahydrofuran (B95107) (THF) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. A subsequent acidification step is required to protonate the resulting carboxylate salt and isolate the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid (e.g., HCl, H₂SO₄) and water. The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products.

The resulting 6-Fluoropyridine-3-carboxylic acid is a valuable intermediate. The carboxylic acid functionality can be activated and coupled with amines to form amides, or used as a bidentate chelating ligand in the synthesis of metal complexes ossila.com.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, this transformation allows for the modification of the ester functionality to introduce different alkyl or aryl groups, which can alter the compound's physical and chemical properties, such as solubility or steric hindrance.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original methoxy group is eliminated as methanol, yielding the new ester. masterorganicchemistry.com

In base-catalyzed transesterification, a strong base, typically the alkoxide corresponding to the desired alcohol, is used. masterorganicchemistry.com The alkoxide directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of the methoxide ion results in the formation of the new ester. masterorganicchemistry.com To drive the equilibrium towards the product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

While specific studies on the transesterification of this compound are not extensively detailed in the literature, the general principles of this reaction are well-established. A variety of metal triflates, such as Al(OTf)₃, have also been shown to be effective catalysts for transesterification reactions under mild conditions. itb.ac.id

Table 1: Representative Transesterification Conditions This table is based on general reaction principles and not on specific experimental data for this compound.

| Alcohol (R-OH) | Catalyst | Typical Conditions | Product |

| Ethanol | H₂SO₄ (catalytic) | Reflux in excess ethanol | Ethyl 6-fluoropyridine-3-carboxylate |

| Isopropanol | Sodium Isopropoxide | Heat in isopropanol | Isopropyl 6-fluoropyridine-3-carboxylate |

| Benzyl Alcohol | Al(OTf)₃ | Heat in inert solvent | Benzyl 6-fluoropyridine-3-carboxylate |

| Ethylene Glycol | p-Toluenesulfonic acid | Dean-Stark, reflux in toluene | Cyclic and polymeric esters |

Reduction of the Ester Group

The ester functional group in this compound can be reduced to a primary alcohol, (6-fluoropyridin-3-yl)methanol. This transformation is a fundamental step in synthesizing derivatives where a hydroxymethyl group is required for further functionalization, such as etherification or oxidation to an aldehyde.

The choice of reducing agent is crucial for the success and selectivity of this reaction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters and carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. chemistrysteps.com Due to its high reactivity, LiAlH₄ requires anhydrous conditions and is typically used in ethereal solvents like diethyl ether or tetrahydrofuran (THF). reddit.com

In contrast, sodium borohydride (NaBH₄) is a milder reducing agent. reddit.com It is highly effective for the reduction of aldehydes and ketones but is generally not reactive enough to reduce esters under standard conditions, such as in methanol at room temperature. libretexts.orgyoutube.com This chemoselectivity allows for the reduction of a ketone or aldehyde in the presence of an ester group like the one in this compound. However, under forcing conditions, such as high temperatures or in the presence of certain additives, NaBH₄ can sometimes reduce esters, although this is less common.

Table 2: Reduction of this compound This table illustrates expected outcomes based on the known reactivity of common hydride reagents.

| Reagent | Solvent | Typical Conditions | Expected Product | Reactivity |

| Lithium Aluminum Hydride (LiAlH₄) | THF / Diethyl Ether | 0 °C to room temp., anhydrous | (6-fluoropyridin-3-yl)methanol | High |

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Room temperature | No reaction | Low |

| Diborane (B₂H₆) | THF | Room temperature | (6-fluoropyridin-3-yl)methanol | High (also reduces carboxylic acids) |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the C-F bond in this compound can undergo nucleophilic aromatic substitution, it is generally less reactive in common palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds. Therefore, for reactions like Suzuki, Heck, or Sonogashira coupling, the starting material would typically be a halogenated analog, such as Methyl 6-bromo- or 6-chloropyridine-3-carboxylate.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. mdpi.com It is widely used to form biaryl structures. nih.govresearchgate.netresearchgate.net To participate in a Suzuki coupling, this compound would ideally be converted to its bromo- or iodo- analog at the 6-position. This derivative could then be coupled with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. nih.govresearchgate.net

Table 3: General Conditions for Suzuki Coupling of a Halogenated Pyridine Ester

| Coupling Partner | Catalyst | Base | Solvent |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DME |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water |

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium and requires a base. wikipedia.org A 6-halo- substituted version of this compound could be coupled with alkenes like styrene or butyl acrylate to introduce a vinyl group onto the pyridine ring.

Table 4: General Conditions for Heck Coupling of a Halogenated Pyridine Ester

| Alkene | Catalyst | Base | Solvent |

| Styrene | Pd(OAc)₂ | Triethylamine (Et₃N) | DMF or Acetonitrile |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF |

| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA |

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov This reaction would allow for the introduction of an alkynyl substituent at the 6-position of the pyridine ring (starting from the corresponding halide), which is a valuable functional group for further transformations.

Table 5: General Conditions for Sonogashira Coupling of a Halogenated Pyridine Ester

| Alkyne | Catalyst System | Base | Solvent |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine / Diisopropylamine | THF or DMF |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene |

| Propargyl alcohol | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane |

Derivatization for Advanced Chemical Scaffolds

The functional groups present in this compound make it an excellent starting point for the synthesis of more complex, advanced chemical scaffolds, such as fused bicyclic or polycyclic heterocyclic systems. nih.govresearchgate.netmdpi.com These scaffolds are of significant interest in drug discovery and materials science.

One common strategy involves the transformation of the ester group into a functionality that can participate in a ring-closing reaction. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and reacted with a suitably positioned nucleophile on a substituent introduced elsewhere on the pyridine ring.

Alternatively, the pyridine ring itself can be part of a cycloaddition or condensation reaction. For instance, after reduction of the ester to an alcohol and conversion of the alcohol to a leaving group, intramolecular cyclization reactions can be envisioned. Another approach involves a domino reaction where an initial substitution at the 6-position (displacing the fluorine via SNAr) introduces a side chain that subsequently reacts with the ester group to form a new ring. The synthesis of dibenzo[b,g]bicyclo[3.3.1]nonane derivatives through a double SNAr ring closure from a β-ketoester demonstrates a powerful strategy for creating complex bicyclic systems from fluorinated aromatic precursors. mdpi.com

Table 6: Potential Advanced Scaffolds from this compound This table outlines hypothetical but plausible synthetic targets based on the reactivity of the starting material.

| Reaction Sequence | Intermediate | Resulting Scaffold | Potential Application |

| 1. SNAr with 2-aminophenol2. Hydrolysis3. Intramolecular amidation | 6-(2-hydroxyphenylamino)nicotinic acid | Pyrido[2,3-b] chemistrysteps.comnih.govbenzoxazepin-6(5H)-one | Bioactive heterocycles |

| 1. Reduction to alcohol2. Conversion to bromide3. Reaction with a β-ketoester followed by intramolecular cyclization | (6-fluoropyridin-3-yl)methyl bromide | Fused dihydropyranopyridine | Novel chemical libraries |

| 1. Heck reaction with acrylonitrile (on 6-bromo analog)2. Reduction of nitrile and ester3. Intramolecular cyclization | 3-(aminomethyl)-6-(2-aminoethyl)pyridine | Fused diaza-bicyclic system | Ligand design |

Computational Chemistry and Theoretical Modeling of Methyl 6 Fluoropyridine 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are foundational to modern chemistry, providing precise information about molecular structures and energies. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules of this size.

For Methyl 6-fluoropyridine-3-carboxylate, geometry optimization is typically performed using a functional like B3LYP or M06-2X, combined with a basis set such as 6-311++G(d,p). nih.govresearchgate.netnih.gov This process systematically alters the positions of the atoms until the lowest energy conformation (the global minimum) on the potential energy surface is found. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. The pyridine (B92270) ring is expected to be largely planar, with the fluorine atom and the methyl carboxylate group lying in the same plane to maximize conjugation and stability.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.34 Å |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| N-C (ring) | ~1.33 Å | |

| Bond Angle | F-C-C | ~118° |

| O=C-O | ~125° | |

| C-N-C | ~117° |

Note: These are typical values derived from DFT calculations on similar fluoropyridine and ester-containing aromatic compounds.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than standard DFT for properties like electron correlation energies. nih.gov However, their high computational demand typically limits their application to smaller molecules or for benchmarking the results obtained from more cost-effective methods like DFT. For a molecule like this compound, these high-level calculations can be used to validate the accuracy of the DFT-optimized geometry and to calculate electronic properties with very high precision.

Spectroscopic Parameter Prediction and Validation

Computational models are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate their theoretical models against experimental results and gain a deeper understanding of the molecule's vibrational and electronic properties. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method used in conjunction with DFT, can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value by referencing it to a standard compound (e.g., tetramethylsilane, TMS). Comparing calculated shifts with experimental data helps to confirm the molecular structure and assign specific signals to the correct atoms in the molecule. modgraph.co.uk

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (H2) | 8.8 - 9.0 |

| ¹H (H4) | 8.2 - 8.4 |

| ¹H (H5) | 7.1 - 7.3 |

| ¹H (CH₃) | 3.9 - 4.1 |

| ¹³C (C=O) | 163 - 165 |

| ¹³C (C-F) | 160 - 162 (with large ¹JCF coupling) |

| ¹³C (CH₃) | 52 - 54 |

Note: Values are referenced to TMS. Predicted shifts are based on general principles and data from related fluorinated pyridine compounds.

Vibrational spectroscopy (Infrared and Raman) probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations can compute the harmonic vibrational frequencies corresponding to these motions. researchgate.net The calculated frequencies are often systematically overestimated compared to experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement.

A Potential Energy Distribution (PED) analysis is then used to assign each calculated vibrational mode to specific internal coordinates, such as the stretching, bending, or torsion of particular bonds. researchgate.net This allows for an unambiguous assignment of the experimental IR and Raman spectra. Key predicted vibrations for this compound would include the C-F stretch, the C=O stretch of the ester, and various pyridine ring breathing and deformation modes.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Assignment (PED) |

|---|---|

| ~3100 | Aromatic C-H stretch |

| ~1730 | C=O stretch (ester) |

| ~1600 | Pyridine ring C=C/C=N stretch |

| ~1250 | C-F stretch |

| ~1200 | C-O stretch (ester) |

Note: Frequencies are typically scaled to correct for anharmonicity and method limitations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses provide critical information about a molecule's reactivity and intermolecular interaction sites.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It highlights electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would show strong negative potential around the pyridine nitrogen and the carbonyl oxygen atom due to their lone pairs of electrons. The regions around the hydrogen atoms would exhibit positive potential.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a crucial indicator of chemical reactivity, stability, and electronic transport properties. A smaller gap suggests the molecule is more reactive. In this compound, both the HOMO and LUMO are expected to be primarily distributed across the π-system of the fluoropyridine ring, with significant contributions from the electron-withdrawing carboxylate group influencing the LUMO's energy and distribution.

Table 4: Predicted FMO Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~4.5 to 5.5 eV | Chemical reactivity and stability |

Note: Values are representative for a molecule of this type and can vary based on the computational method and solvent model used.

Reaction Mechanism Studies and Transition State Identification

While specific computational studies on the reaction mechanisms involving "this compound" are not extensively documented, the principles of its reactivity can be inferred from studies on related fluorinated pyridine derivatives. The primary reaction pathway of interest for this class of compounds is nucleophilic aromatic substitution (SNAr).

The fluorine atom at the 6-position and the electron-withdrawing carboxylate group at the 3-position significantly influence the electron density of the pyridine ring, making it susceptible to nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in such reactions nih.gov. Computational studies on similar systems can elucidate the reaction pathway by identifying the transition states and intermediate structures.

A theoretical investigation into the nucleophilic aromatic substitution of a nitro group in "Methyl 3-nitropyridine-4-carboxylate" to yield "Methyl 3-fluoropyridine-4-carboxylate" demonstrates the utility of computational methods in predicting reaction feasibility and understanding mechanism nih.govmdpi.comresearchgate.net. Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of the reaction. These calculations can determine the activation energies required for the formation of the Meisenheimer complex, which is a key intermediate in the SNAr mechanism, and the subsequent expulsion of the leaving group.

For "this compound," a computational study of its reaction with a nucleophile would likely involve the following steps:

Geometry Optimization: The initial structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations.

Frequency Analysis: This is performed to confirm that the optimized structures correspond to minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations can be used to verify that the identified transition state connects the reactants and the desired products.

Such studies would provide quantitative data on the reaction kinetics and thermodynamics, offering a deeper understanding of the factors controlling the reactivity of this compound.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis for related compounds)

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. While a crystal structure for "this compound" is not publicly available, Hirshfeld surface analysis of related fluorinated and pyridine-containing compounds can provide valuable insights into the expected crystal packing. acs.orgrsc.orgmdpi.comresearchgate.netnih.govnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The analysis of fluorinated pyridines reveals that crystal packing is often governed by a combination of C—H···F, C—H···N, F···F, and π-π stacking interactions dtic.milacs.org.

Key insights from related compounds include:

In the crystal structure of pentafluoropyridine, the packing is dominated by F···F and C/N···F van der Waals contacts, with no significant ring stacking observed dtic.mil.

Studies on aminopyridines highlight the formation of strong N—H···N hydrogen bonds, which often dictate the primary structural motifs epa.gov.

For pyridine-based anthracene chalcones, Hirshfeld surface analysis has been used to investigate intermolecular interactions in detail acs.org.

For "this compound," one would anticipate the following interactions to be significant in its crystal packing:

C—H···O and C—H···N Hydrogen Bonds: The methyl ester group and the pyridine nitrogen are potential hydrogen bond acceptors.

Halogen Bonding: The fluorine atom can act as a halogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can participate in stacking interactions with neighboring molecules.

A theoretical crystal structure prediction followed by Hirshfeld surface analysis would allow for a quantitative breakdown of these interactions, providing a deeper understanding of the solid-state architecture of "this compound."

Investigation of Nonlinear Optical (NLO) Properties in Related Complexes

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical signal processing and laser technology ias.ac.in. Pyridine derivatives are a promising class of organic NLO materials due to their donor-acceptor arrangements and π-conjugated systems ias.ac.in. Computational chemistry, particularly DFT, plays a crucial role in the prediction and understanding of the NLO properties of these molecules. ias.ac.inresearchgate.net

The key parameter for assessing the NLO activity of a molecule at the microscopic level is the first hyperpolarizability (β). Theoretical calculations can provide valuable insights into the structure-property relationships that govern the NLO response.

Computational studies on pyridine derivatives have shown that:

The presence of electron-donating and electron-accepting groups can significantly enhance the hyperpolarizability.

The extent of π-conjugation influences the intramolecular charge transfer and, consequently, the NLO properties mdpi.com.

DFT calculations using functionals like B3LYP have been successfully employed to predict the NLO behavior of organic crystals ias.ac.inresearchgate.net.

For "this compound," the fluorine atom acts as an electron-withdrawing group, and the methyl carboxylate group also has an electron-withdrawing nature. While it lacks a strong electron-donating group, the inherent asymmetry and π-system of the molecule could still lead to a modest NLO response.

A typical computational workflow for investigating the NLO properties of "this compound" would involve:

Optimization of the molecular geometry.

Calculation of electronic properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using DFT methods.

Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the intramolecular charge transfer characteristics.

Applications of Methyl 6 Fluoropyridine 3 Carboxylate in Organic Synthesis and Catalysis

Methyl 6-fluoropyridine-3-carboxylate as a Fundamental Synthetic Building Block

This compound is a valuable building block in organic synthesis, primarily due to the reactivity imparted by its functional groups. The pyridine (B92270) ring itself is a common scaffold in medicinal chemistry. The introduction of a fluorine atom at the 6-position significantly alters the electronic nature of the ring, enhancing its stability and modulating its reactivity. Fluorinated organic compounds are widely utilized in the synthesis of pharmaceuticals and agrochemicals owing to their favorable chemical and biological properties. nih.gov The fluorine atom can increase metabolic stability, improve bioavailability, and enhance binding affinity to target proteins.

The ester and fluoro functionalities on the pyridine ring serve as handles for a variety of chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, 6-fluoronicotinic acid, which can then participate in amide bond formation or other derivatizations. ossila.com The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allows for the introduction of a wide range of nucleophiles at the 6-position. This reactivity is crucial for the construction of more complex molecular architectures. The compound's utility as an intermediate is further highlighted by the commercial availability of related structures, such as 6-fluoropyridine-3-boronic acid, which is instrumental in Suzuki-Miyaura cross-coupling reactions for creating complex biaryl structures. ontosight.ai

Synthesis of Diversified Chemical Libraries and Scaffolds

The pyridine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. sigmaaldrich.com Consequently, the synthesis of libraries of pyridine-based compounds is a common strategy in the search for new therapeutic agents. This compound is an ideal starting material for the generation of such libraries.

Through combinatorial chemistry approaches, the ester and fluoro groups can be systematically reacted with a diverse set of reactants to produce a large number of distinct compounds. ossila.com For example, the ester can be converted into a library of amides by reacting it with various amines, while the fluorine atom can be displaced by a range of nucleophiles (e.g., alcohols, thiols, amines) to introduce further diversity. This dual functionalization capacity allows for the rapid exploration of chemical space around the fluoropyridine core, increasing the probability of identifying compounds with desired biological activities. The development of efficient synthetic routes to access diverse pyridine scaffolds is a continuous area of research, with methods like multi-component reactions being employed to create highly functionalized pyridine derivatives for screening. mdpi.com

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The fluorinated pyridine motif is a key component in numerous biologically active compounds, including both pharmaceuticals and agrochemicals. nih.gov this compound and its derivatives serve as important precursors in the synthesis of these molecules. The incorporation of a fluorine atom at the 6-position of a quinolone ring, for instance, has been shown to significantly enhance antimicrobial activity, leading to the development of successful fluoroquinolone antibiotics. rsc.org

The hydrolyzed form of the title compound, 6-fluoronicotinic acid, is utilized as a molecular scaffold for synthesizing tracers for positron emission tomography (PET), which are used to visualize and measure metabolic processes. chemicalbook.cominnospk.com Furthermore, derivatives of 6-fluoronicotinic acid have been investigated for the treatment of pancreatic cancer. ossila.com The versatility of this scaffold allows for its incorporation into a wide array of complex molecules with therapeutic potential.

| Application Area | Example of Use |

| Pharmaceuticals | Precursor for fluoroquinolone antibiotics. rsc.org |

| Scaffold for PET tracers. chemicalbook.cominnospk.com | |

| Investigational treatments for pancreatic cancer. ossila.com | |

| Agrochemicals | Building block for novel pesticides and herbicides. nih.gov |

Development of Functional Ligands for Metal Catalysis (Drawing from related compounds)

The development of novel ligands is crucial for advancing the field of metal catalysis. Pyridine-based ligands are widely used due to their strong coordination to a variety of metal centers. The functional groups on this compound make it and its derivatives promising candidates for the design of new ligands.

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group (after hydrolysis of the methyl ester) can act as coordination sites for metal ions. This allows for the formation of stable chelate complexes. Research has demonstrated the synthesis and characterization of a one-dimensional nickel(II) coordination polymer featuring 6-fluoronicotinate as a ligand. nih.gov In this complex, the 6-fluoronicotinate coordinates to the nickel(II) ion through one of the carboxylate oxygen atoms in a monodentate fashion. nih.gov The ability of pyridine-carboxylate ligands to form coordination polymers highlights their potential in the design of novel materials with interesting structural and functional properties. mdpi.com The formation of such metal complexes is a critical first step in the development of new catalysts.

Pyridine-based ligands have proven to be effective in promoting challenging catalytic reactions, such as the palladium-catalyzed C-H activation and functionalization of arenes. For instance, the hydrolyzed form of a related compound, methyl 6-fluoropyridine-2-carboxylate, has been employed as a ligand in the palladium-catalyzed C-H acetoxylation of arenes. ossila.com In this context, the pyridine nitrogen and the carboxylate oxygen can coordinate to the palladium center, facilitating the C-H activation step. While this example involves the 2-carboxylate isomer, it provides strong evidence for the potential of ligands derived from this compound to be effective in similar catalytic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, allowing for the optimization of catalyst performance.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses several features that suggest its potential utility in this field. The pyridine nitrogen and the carbonyl oxygen of the ester are potential hydrogen bond acceptors, while the aromatic C-H bonds can act as weak hydrogen bond donors.

Furthermore, the fluorine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the self-assembly of molecules into well-defined architectures. researchgate.net The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions involving the pyridine ring could lead to the formation of interesting supramolecular structures. Studies on related nicotinamide (B372718) derivatives have shown that they can form chains and other extended networks in the solid state through hydrogen bonding. nih.gov The self-assembly of molecules into ordered structures is fundamental to the development of new materials with applications in areas such as electronics, sensing, and nanotechnology.

Methyl 6 Fluoropyridine 3 Carboxylate in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Fluorinated Drug Candidates

Methyl 6-fluoropyridine-3-carboxylate and its isomers serve as pivotal building blocks in the synthesis of fluorinated drug candidates. The presence of the fluorine atom and the ester group on the pyridine (B92270) ring offers multiple avenues for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group facilitates this reaction, making the 6-position susceptible to attack by various nucleophiles.

The synthesis of fluorinated pyridines often involves replacing a good leaving group, such as a nitro group, with a fluoride (B91410) anion. For instance, the related compound Methyl 3-fluoropyridine-4-carboxylate can be synthesized from Methyl 3-nitropyridine-4-carboxylate by heating it with cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). This method highlights a common strategy for introducing fluorine into pyridine rings, which can then be used to build more complex molecules. The resulting fluorinated pyridine esters are valuable intermediates for creating libraries of compounds for drug discovery programs. The synthesis of complex molecules can be shortened and made more efficient by combining C-H bond fluorination with SNAr reactions, demonstrating the versatility of fluoropyridine intermediates in medicinal chemistry.

Scaffold for Receptor Antagonists and Agonists (e.g., 5-HT3 antagonists, BCL-XL antagonists from related compounds)

The fluoropyridine carboxylate scaffold is integral to the development of molecules that modulate receptor activity. A notable example involves the use of a related isomer, t-butyl 6-fluoropyridine-2-carboxylate, in the structure-guided design of selective antagonists for B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein often overexpressed in cancer. Researchers have used this building block to synthesize tetrahydroisoquinoline-based compounds that bind with high affinity to BCL-XL.

In this work, the 6-fluoropyridine-2-carboxylate moiety was coupled with a tetrahydroisoquinoline core. Subsequent modifications, including the hydrolysis of the ester and the introduction of aryl rings, led to inhibitors with nanomolar potency. The pyridine nitrogen and the carboxylate's carbonyl group were shown to form crucial hydrogen bonds with residues like Asn136 and Arg139 in the BCL-XL binding pocket, anchoring the molecule to its target. This demonstrates how the fluoropyridine scaffold can be precisely tailored to create potent and selective receptor antagonists.

Future Research Directions and Emerging Paradigms for Methyl 6 Fluoropyridine 3 Carboxylate

Advancements in Sustainable and Green Synthetic Methodologies

The synthesis of fluorinated organic molecules is undergoing a paradigm shift towards more environmentally benign methods. dovepress.comresearchgate.net Future research on Methyl 6-fluoropyridine-3-carboxylate will likely focus on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. numberanalytics.com

Key areas of exploration include:

Catalytic C-H Fluorination: Direct C-H fluorination is a highly sought-after transformation that avoids the need for pre-functionalized substrates. researchgate.net Research into selective C-H fluorination of the pyridine (B92270) ring using catalysts like silver(II) fluoride (B91410) could offer a more atom-economical approach to synthesizing this compound and its derivatives. dovepress.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. ucla.edu Developing a flow-based synthesis for this compound could lead to a more efficient, scalable, and sustainable manufacturing process.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. While not yet reported for this specific molecule, future research could explore the use of engineered enzymes for the selective fluorination or esterification steps in the synthesis of this compound.

| Green Synthesis Approach | Potential Advantages for this compound |

| Catalytic C-H Fluorination | Reduced number of synthetic steps, higher atom economy. |

| Flow Chemistry | Enhanced safety, improved scalability, and process control. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |

High-Throughput Synthesis and Screening for Novel Derivatives

The demand for novel molecules in drug discovery and materials science has driven the development of high-throughput synthesis and screening platforms. rsc.org For this compound, these technologies will be instrumental in rapidly generating and evaluating libraries of derivatives with diverse functionalities.

Future directions in this area include:

Automated Synthesis Platforms: The use of robotic systems for parallel synthesis will enable the rapid creation of a multitude of analogs of this compound. nih.govnih.govimperial.ac.ukresearchgate.net These platforms can systematically vary substituents on the pyridine ring to explore the structure-activity relationship (SAR) for various applications. nih.gov

Miniaturization and Microfluidics: Performing reactions in microdroplets or on microfluidic chips significantly reduces the consumption of reagents and solvents, making the screening process more cost-effective and environmentally friendly. nih.gov This approach is well-suited for the early-stage exploration of the chemical space around this compound.

| High-Throughput Technology | Application for this compound |

| Automated Parallel Synthesis | Rapid generation of compound libraries for screening. |

| Microdroplet Reactions | Miniaturized screening to optimize reaction conditions. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design by enabling the prediction of molecular properties and the generation of novel chemical structures with desired characteristics. nih.govmdpi.com For this compound, AI and ML can accelerate the discovery of new derivatives with enhanced performance.

Emerging paradigms in this field involve:

Predictive Modeling: Machine learning models can be trained on existing data to predict the physicochemical properties, bioactivity, and toxicity of novel derivatives of this compound. blackthorn.airsc.orgmdpi.com This can help prioritize the synthesis of the most promising candidates, saving time and resources.

Generative Models: AI algorithms can be used to design entirely new molecules based on the core structure of this compound, optimized for specific applications such as binding to a particular biological target.

Reaction Optimization: Machine learning algorithms, particularly Bayesian optimization, can be employed to efficiently explore the vast parameter space of a chemical reaction to identify the optimal conditions for the synthesis of this compound and its derivatives. ucla.edu

Exploration of New Catalytic Applications and Material Science Interfaces

The unique electronic properties of the fluorinated pyridine ring suggest that this compound and its derivatives could find applications in catalysis and materials science. mdpi.com

Future research avenues include:

Ligand Development: The pyridine nitrogen and the carboxylate group can act as coordination sites for metal ions. Derivatives of this compound could be explored as novel ligands for transition metal catalysts, potentially influencing the selectivity and activity of catalytic transformations. The fluorine substituent can modulate the electronic properties of the ligand, offering a means to fine-tune the catalyst's performance. rsc.orgmdpi.com

Development of Advanced Spectroscopic and Imaging Probes

Fluorinated compounds are increasingly being used as probes in nuclear magnetic resonance (NMR) spectroscopy and imaging due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems. nih.gov this compound represents a potential scaffold for the development of such probes.

Prospective research includes:

¹⁹F NMR Probes: By attaching reporter groups to the this compound core, it may be possible to create ¹⁹F NMR probes that are sensitive to their local environment, such as pH, metal ion concentration, or enzymatic activity. nih.govresearchgate.netresearchgate.net

Fluorescent Probes: The pyridine ring is a known fluorophore, and modifications to the structure of this compound could lead to the development of novel fluorescent probes for bioimaging applications. The fluorine atom can influence the photophysical properties of the molecule, potentially leading to probes with improved brightness and photostability.

Expansion into Chemo- and Biocatalytic Transformations

The reactivity of the pyridine ring and the carboxylate group in this compound opens up possibilities for a wide range of chemical and enzymatic transformations to generate novel and complex molecules.

Future research will likely focus on:

Late-Stage Functionalization: Developing methods for the selective modification of the this compound scaffold at a late stage of a synthetic sequence would provide rapid access to a diverse range of derivatives. This could involve, for example, palladium-catalyzed cross-coupling reactions. acs.org

Biocatalytic Derivatization: The use of enzymes to modify the structure of this compound could lead to the synthesis of chiral derivatives with high enantioselectivity. For instance, lipases could be used for the stereoselective hydrolysis of the ester, or transaminases for the introduction of amino groups.

Potential Applications in Nanomaterial and Nanoscience Research

The interface of organic chemistry and nanoscience offers exciting opportunities for the development of novel functional nanomaterials. The properties of this compound make it an interesting candidate for integration into nanoscale systems.

Potential research directions include:

Surface Functionalization of Nanoparticles: this compound could be used to functionalize the surface of nanoparticles, such as gold or quantum dots. The pyridine and carboxylate moieties can act as anchoring groups, while the fluorinated part can impart specific properties to the nanoparticle surface, such as hydrophobicity or altered electronic characteristics.

Self-Assembled Monolayers: The ability of pyridine derivatives to form ordered structures on surfaces could be exploited to create self-assembled monolayers of this compound on various substrates. The fluorine atoms could influence the packing and electronic properties of these monolayers, making them potentially useful in molecular electronics or as specialized coatings.

Q & A

Q. Q1. What are the recommended methods for synthesizing Methyl 6-fluoropyridine-3-carboxylate with high purity?

A1. Synthesis typically involves fluorination of pyridine precursors or coupling reactions. For example:

- Nucleophilic fluorination : Reacting 6-chloropyridine-3-carboxylate derivatives with potassium fluoride (KF) or cesium fluoride (CsF) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO. This method requires rigorous drying to avoid hydrolysis .

- Cross-coupling : Suzuki-Miyaura coupling using fluorinated boronic acids and methyl pyridine carboxylate precursors. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) are effective .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures ≥98% purity. Monitor by HPLC with UV detection at 254 nm .

Q. Q2. How can the structure of this compound be confirmed experimentally?

A2. Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H NMR should show a singlet for the methyl ester (~3.9 ppm) and distinct splitting patterns for the pyridine ring protons. ¹⁹F NMR confirms the fluorine environment (δ ≈ -110 to -120 ppm) .

- X-ray crystallography : Crystallize the compound from acetone or dichloromethane/hexane. Refinement using SHELX software (e.g., SHELXL for small-molecule structures) provides bond lengths and angles. For example, the C-F bond length should align with literature values (~1.34 Å) .

- Mass spectrometry : ESI-MS in positive ion mode should yield [M+H]⁺ with accurate mass matching the molecular formula (C₈H₆FNO₂) .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in fluorination reactions for this compound be addressed?

A3. Regioselectivity depends on precursor design and reaction conditions:

- Directing groups : Introduce temporary groups (e.g., nitro or cyano) at the 3-position to direct fluorination to the 6-position. Subsequent hydrolysis or reduction removes the directing group .

- Metal-mediated fluorination : Use Cu(I) or Ag(I) catalysts to stabilize transition states favoring 6-fluorination. For example, AgF with pyridine ligands in acetonitrile at 60°C .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for competing fluorination pathways, guiding experimental optimization .

Q. Q4. How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound derivatives?

A4. Contradictions often arise from dynamic processes or crystal packing effects:

- Dynamic NMR : Variable-temperature ¹H NMR detects conformational exchange. For example, rotational barriers in ester groups may cause splitting at low temperatures .

- Crystallographic refinement : Use SHELXPRO to model disorder or anisotropic displacement parameters. Compare hydrogen-bonding interactions (e.g., C–H···O) in the crystal lattice to solution-state data .

- Complementary techniques : Pair solid-state (IR, X-ray) and solution-state (NMR, UV-Vis) data. For example, a planar pyridine ring in X-ray vs. slight puckering in solution due to solvent interactions .

Q. Q5. What strategies optimize the stability of this compound under experimental conditions?

A5. Stability depends on storage and handling:

- Light and moisture : Store in amber vials under argon or nitrogen at -20°C. Use molecular sieves (3Å) in solution to prevent hydrolysis .

- Reaction conditions : Avoid strong bases (risk of ester hydrolysis) and high temperatures (>150°C, risk of decarboxylation). For prolonged reactions, add radical inhibitors (e.g., BHT) .

- Analytical validation : Monitor degradation via TLC (Rf shifts) or LC-MS quarterly. Repurify if impurity levels exceed 2% .

Methodological Challenges and Data Interpretation

Q. Q6. How can researchers validate the electronic effects of the fluorine substituent in this compound?

A6. Use computational and experimental approaches:

- Hammett constants : Compare σₚ values for fluorine’s electron-withdrawing effect on reaction rates (e.g., ester hydrolysis vs. non-fluorinated analogs) .

- Electron density maps : X-ray charge density analysis (e.g., using MOPAC) reveals polarization of the pyridine ring and C-F dipole .

- Spectroscopic shifts : IR carbonyl stretching frequencies (C=O ~1700 cm⁻¹) increase with fluorine’s inductive effect, while ¹³C NMR deshields the carboxylate carbon .

Q. Q7. What are the best practices for scaling up this compound synthesis without compromising yield?

A7. Focus on reproducibility and safety:

- Batch vs. flow chemistry : For fluorination, continuous flow systems (e.g., microreactors) improve heat transfer and reduce hazardous intermediate accumulation .

- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and waste .

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and automate quenching .

Applications in Medicinal Chemistry

Q. Q8. How is this compound utilized in designing kinase inhibitors?

A8. The compound serves as a fragment for structure-activity relationship (SAR) studies:

- Scaffold modification : Introduce substituents (e.g., amides, sulfonamides) at the 3-carboxylate position to enhance binding to ATP pockets .

- Fluorine scanning : Replace the 6-fluorine with other halogens (Cl, Br) or methyl groups to probe hydrophobic interactions in kinase domains .

- Biological assays : Pair synthesis with enzymatic assays (e.g., IC₅₀ determination for mTOR or PI3K inhibition) to prioritize derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |